Cas no 2171339-48-1 (2-{(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidomethyl}-3-methylbutanoic acid)

2-{(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidomethyl}-3-methylbutanoic acid 化学的及び物理的性質
名前と識別子
-
- 2-{(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidomethyl}-3-methylbutanoic acid
- EN300-1502724
- 2171339-48-1
- 2-{[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]methyl}-3-methylbutanoic acid
-
- インチ: 1S/C24H28N2O5/c1-14(2)20(23(28)29)12-25-22(27)15(3)26-24(30)31-13-21-18-10-6-4-8-16(18)17-9-5-7-11-19(17)21/h4-11,14-15,20-21H,12-13H2,1-3H3,(H,25,27)(H,26,30)(H,28,29)/t15-,20?/m1/s1
- InChIKey: FOFRCXLZVGPDDZ-IWPPFLRJSA-N
- ほほえんだ: O(C(N[C@H](C)C(NCC(C(=O)O)C(C)C)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
計算された属性
- せいみつぶんしりょう: 424.19982200g/mol
- どういたいしつりょう: 424.19982200g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 31
- 回転可能化学結合数: 9
- 複雑さ: 630
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.7
- トポロジー分子極性表面積: 105Ų
2-{(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidomethyl}-3-methylbutanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1502724-5000mg |
2-{[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]methyl}-3-methylbutanoic acid |
2171339-48-1 | 5000mg |
$2443.0 | 2023-09-27 | ||
Enamine | EN300-1502724-10000mg |
2-{[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]methyl}-3-methylbutanoic acid |
2171339-48-1 | 10000mg |
$3622.0 | 2023-09-27 | ||
Enamine | EN300-1502724-50mg |
2-{[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]methyl}-3-methylbutanoic acid |
2171339-48-1 | 50mg |
$707.0 | 2023-09-27 | ||
Enamine | EN300-1502724-2500mg |
2-{[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]methyl}-3-methylbutanoic acid |
2171339-48-1 | 2500mg |
$1650.0 | 2023-09-27 | ||
Enamine | EN300-1502724-250mg |
2-{[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]methyl}-3-methylbutanoic acid |
2171339-48-1 | 250mg |
$774.0 | 2023-09-27 | ||
Enamine | EN300-1502724-100mg |
2-{[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]methyl}-3-methylbutanoic acid |
2171339-48-1 | 100mg |
$741.0 | 2023-09-27 | ||
Enamine | EN300-1502724-500mg |
2-{[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]methyl}-3-methylbutanoic acid |
2171339-48-1 | 500mg |
$809.0 | 2023-09-27 | ||
Enamine | EN300-1502724-1000mg |
2-{[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]methyl}-3-methylbutanoic acid |
2171339-48-1 | 1000mg |
$842.0 | 2023-09-27 | ||
Enamine | EN300-1502724-1.0g |
2-{[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]methyl}-3-methylbutanoic acid |
2171339-48-1 | 1g |
$0.0 | 2023-06-05 |
2-{(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidomethyl}-3-methylbutanoic acid 関連文献
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
-
Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
-
Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
-
Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
-
Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
-
Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
-
Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
-
10. C to H effective ratio as a descriptor for co-processing light oxygenates and CH4 on Mo/H-ZSM-5†Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
2-{(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidomethyl}-3-methylbutanoic acidに関する追加情報
Research Brief on 2-{(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidomethyl}-3-methylbutanoic acid (CAS: 2171339-48-1)
The compound 2-{(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidomethyl}-3-methylbutanoic acid (CAS: 2171339-48-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its Fmoc-protected amino acid derivative structure, plays a pivotal role in peptide synthesis and drug development. Its unique chemical properties make it a valuable building block for the design of novel therapeutics, particularly in the context of targeted drug delivery and enzyme inhibition.
Recent studies have focused on the application of this compound in solid-phase peptide synthesis (SPPS), where its stability and reactivity under various conditions have been extensively evaluated. Researchers have demonstrated its efficacy in facilitating the synthesis of complex peptide sequences, which are crucial for the development of peptide-based drugs. The Fmoc group, in particular, provides a protective mechanism that can be selectively removed under mild conditions, thereby preserving the integrity of the peptide chain during synthesis.
In addition to its role in peptide synthesis, 2-{(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidomethyl}-3-methylbutanoic acid has been investigated for its potential in prodrug design. A 2023 study published in the Journal of Medicinal Chemistry highlighted its utility as a prodrug linker, enabling the controlled release of active pharmaceutical ingredients (APIs) in targeted tissues. This approach has shown promise in reducing systemic toxicity and improving therapeutic efficacy, particularly in oncology applications.
Further advancements in analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), have enabled precise characterization of this compound and its derivatives. These methodologies have been instrumental in elucidating its pharmacokinetic and pharmacodynamic properties, providing a foundation for its inclusion in preclinical studies. Notably, the compound's compatibility with green chemistry principles has also been explored, with researchers optimizing synthetic routes to minimize environmental impact.
Looking ahead, the integration of computational modeling and machine learning approaches is expected to further enhance the understanding of 2-{(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidomethyl}-3-methylbutanoic acid's interactions with biological targets. Such efforts will likely accelerate its adoption in drug discovery pipelines, offering new avenues for the treatment of complex diseases. As the field continues to evolve, this compound remains a key player in the intersection of chemistry, biology, and medicine.
2171339-48-1 (2-{(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidomethyl}-3-methylbutanoic acid) 関連製品
- 1423031-20-2(1-[5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine dihydrochloride)
- 5321-58-4(N-2-(pyrazin-2-yl)ethylacetamide)
- 2680770-49-2(tert-butyl N-1-(2-cyanoethyl)-5-methyl-1H-pyrazol-3-ylcarbamate)
- 2228132-44-1(methyl 2-hydroxy-5-(1H-1,2,4-triazol-1-yl)pentanoate)
- 1803588-67-1(3-amino-2-(3-chlorophenyl)propan-1-ol hydrochloride)
- 2171269-13-7((1s,3s)-3-4-chloro-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)
- 896358-30-8(3-(4-fluorophenyl)sulfanyl-N-5-(furan-2-yl)-1,3,4-oxadiazol-2-ylpropanamide)
- 1110953-84-8(2-(4-Morpholinyl)-2-oxo-1-phenylethyl 5-chloro-2-(methylthio)-4-pyrimidinecarboxylate)
- 923184-91-2(N-cyclopentyl-5-(2-methoxyethyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo4,3-cpyridine-7-carboxamide)
- 1266522-92-2(methyl 3-oxopiperidine-4-carboxylatehydrochloride)